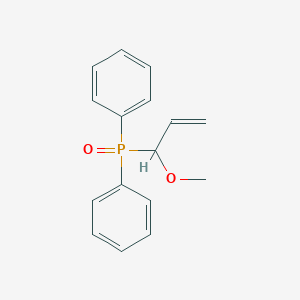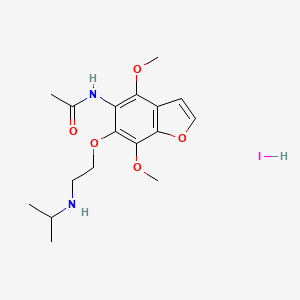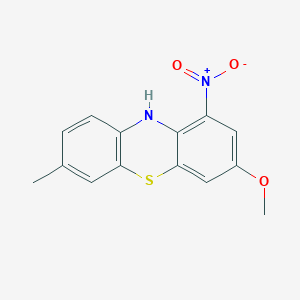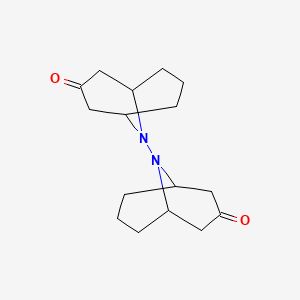
Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) is a complex organic compound known for its unique bicyclic structure. This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework. The presence of the nitrogen atom imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) typically involves the catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo(3.3.1)nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo(3.3.1)nonan-9-amines, which can be further converted into various derivatives through reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and other reagents .
Industrial Production Methods
Industrial production methods for Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) are not well-documented in the literature. the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of catalytic hydrogenation and subsequent derivatization reactions are key steps that could be adapted for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: ABNO and (MeO bpy)Cu I (OTf) (MeO bpy = 4,4′-dimethoxy-2,2′-bipyridine) as a catalytic system.
Reduction: Raney nickel as a catalyst.
Substitution: Acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, benzaldehyde, and thiophosgene.
Major Products
Wissenschaftliche Forschungsanwendungen
Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) involves its ability to catalyze oxidation reactions. The compound, particularly in its N-oxyl form (ABNO), acts as a stable nitroxyl radical that facilitates the oxidation of alcohols to carbonyl compounds. This catalytic system, often used in conjunction with copper catalysts, enables efficient and selective oxidation under mild conditions .
Vergleich Mit ähnlichen Verbindungen
Bis(9-azabicyclo(3.3.1)nonan-3-one-9-yl) can be compared to other azabicyclo compounds, such as:
9-Benzyl-9-azabicyclo(3.3.1)nonan-3-one: Similar structure but with a benzyl group, used in similar oxidation and reduction reactions.
9-Azabicyclo(3.3.1)nonane N-oxyl (ABNO): A nitroxyl radical used as a catalyst in oxidation reactions.
3-Substituted 3-azabicyclo(3.3.1)nonan-9-yl derivatives: Various derivatives formed through substitution reactions, exhibiting diverse chemical properties and applications.
The uniqueness of Bis(9-azabicyclo(33
Eigenschaften
CAS-Nummer |
74773-73-2 |
|---|---|
Molekularformel |
C16H24N2O2 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
9-(3-oxo-9-azabicyclo[3.3.1]nonan-9-yl)-9-azabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C16H24N2O2/c19-15-7-11-3-1-4-12(8-15)17(11)18-13-5-2-6-14(18)10-16(20)9-13/h11-14H,1-10H2 |
InChI-Schlüssel |
MTDSLXCMCXEESF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(=O)CC(C1)N2N3C4CCCC3CC(=O)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-[[4-(ethoxymethyl)phenoxy]methyl]-](/img/structure/B14433318.png)
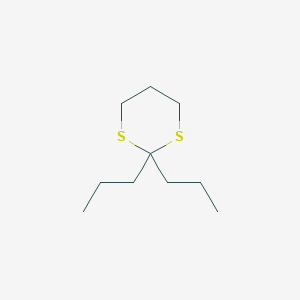
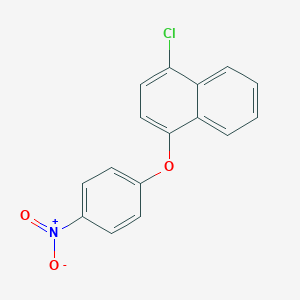

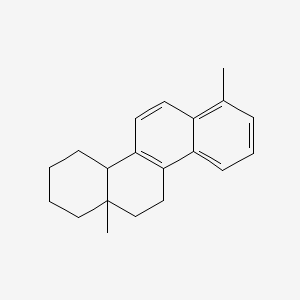

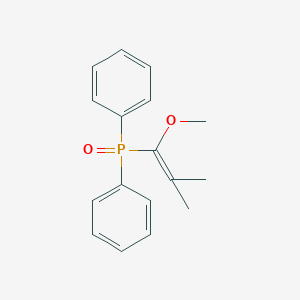
![N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine](/img/structure/B14433354.png)

![Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14433375.png)
